molecular formula C14H18N2O3 B12595720 2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- CAS No. 647855-25-2

2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)-

Cat. No.: B12595720
CAS No.: 647855-25-2
M. Wt: 262.30 g/mol
InChI Key: BAFDPOHMLGHMSQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- is a stereospecific azetidine derivative featuring a hydroxamic acid group (N-hydroxycarboxamide) and a 3-propylbenzoyl substituent. Azetidines are four-membered nitrogen-containing heterocycles with significant conformational strain, which often enhances their reactivity and binding affinity in medicinal chemistry contexts. The (2R)-configuration indicates stereochemical specificity, which may critically influence its biological activity or synthetic utility.

Structural highlights include:

  • Azetidine ring: A strained four-membered ring system.
  • 3-Propylbenzoyl group: A hydrophobic aromatic substituent that may enhance lipophilicity or target-specific interactions.
  • N-Hydroxycarboxamide: A functional group capable of hydrogen bonding and metal coordination.

This compound’s synthesis likely involves coupling of a 3-propylbenzoyl chloride with a suitably protected (2R)-azetidinecarboxamide precursor, followed by hydroxylation or deprotection steps.

Properties

CAS No.

647855-25-2

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(2R)-N-hydroxy-1-(3-propylbenzoyl)azetidine-2-carboxamide

InChI

InChI=1S/C14H18N2O3/c1-2-4-10-5-3-6-11(9-10)14(18)16-8-7-12(16)13(17)15-19/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,15,17)/t12-/m1/s1

InChI Key

BAFDPOHMLGHMSQ-GFCCVEGCSA-N

Isomeric SMILES

CCCC1=CC(=CC=C1)C(=O)N2CC[C@@H]2C(=O)NO

Canonical SMILES

CCCC1=CC(=CC=C1)C(=O)N2CCC2C(=O)NO

Origin of Product

United States

Biological Activity

2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article will explore the biological activity of this compound, focusing on its inhibitory effects on key enzymes related to Alzheimer's disease, as well as its synthesis and potential therapeutic applications.

  • Molecular Formula : C16H22N2O5
  • CAS Number : 647854-56-6

Structure

The compound features an azetidine ring and a hydroxy group attached to a propylbenzoyl moiety. This unique structure contributes to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the pathophysiology of Alzheimer's disease.

AChE Inhibition

AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.

  • IC50 Values :
    • The most active derivative among related compounds showed an IC50 value of 0.056 µM against AChE, comparable to donepezil (IC50 = 0.046 µM) .

BACE1 Inhibition

BACE1 is involved in the production of amyloid-beta peptides, which aggregate to form plaques in Alzheimer's disease.

  • IC50 Values :
    • The compound demonstrated an IC50 value of 9.01 µM against BACE1, indicating significant inhibitory activity compared to quercetin (IC50 = 4.89 µM) .

Molecular modeling studies suggest that the mechanism of inhibition involves increasing the stiffness and reducing the flexibility of AChE, thereby impairing its function. The hydrogen bonding patterns observed indicate a unique interaction profile compared to other known inhibitors .

Study on Benzamide Derivatives

In a study focused on synthesizing new benzamide derivatives, several compounds were evaluated for their AChE and BACE1 inhibitory activities. Among these, 2-Azetidinecarboxamide derivatives showed promising results, particularly in enhancing cognitive function through dual inhibition .

Clinical Relevance

The potential therapeutic implications of these findings suggest that compounds like 2-Azetidinecarboxamide could play a role in developing treatments for Alzheimer's disease by targeting both AChE and BACE1.

Data Summary

Compound NameAChE IC50 (µM)BACE1 IC50 (µM)
2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-,(2R)-0.0569.01
Donepezil0.046N/A
QuercetinN/A4.89

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred with structurally or functionally related compounds from the literature:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Benzamide derivative with a hydroxylated tertiary alcohol substituent.
  • Key Differences: Lacks the strained azetidine ring, reducing conformational rigidity. Hydrophobic 3-methylbenzoyl group vs. the 3-propylbenzoyl group in the target compound.
  • Functional Utility : Primarily used in metal-catalyzed C–H bond functionalization due to its directing group .

Thiazolo-Pyrimidine Derivatives ()

  • Example : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b)
  • Structure : Fused thiazolo-pyrimidine systems with nitrile and carbonyl groups.
  • Key Differences: Larger, planar heterocyclic systems compared to the compact azetidine ring. Nitrile and carbonyl functionalities dominate reactivity, unlike the hydroxamic acid group. No stereochemical specificity reported in these derivatives .

Quinazoline Derivatives ()

  • Example : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Structure : Fused quinazoline-pyrimidine system with nitrile and ketone groups.
  • Key Differences: Extended aromatic systems with multiple hydrogen-bonding sites. Higher molecular weight and lower solubility compared to azetidinecarboxamides. No evidence of hydroxamate-mediated metal binding .

Limitations of Current Evidence

The provided materials lack direct data on 2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- , necessitating extrapolation from structurally analogous compounds. Key gaps include:

  • No synthetic protocols or spectroscopic data for the target compound.
  • Absence of comparative studies on azetidinecarboxamides vs. benzamides or thiazolo-pyrimidines.
  • Limited information on stereochemical impacts on reactivity or bioactivity.

Recommendations for Further Research

Synthesize and characterize 2-Azetidinecarboxamide, N-hydroxy-1-(3-propylbenzoyl)-, (2R)- using advanced techniques (e.g., X-ray crystallography, 2D NMR).

Conduct comparative studies with hydroxamate-containing analogs (e.g., suberoylanilide hydroxamic acid) to evaluate metal-binding efficiency.

Explore biological activity in enzyme inhibition assays (e.g., HDACs) or catalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.